An In-depth Technical Guide to 1-Phenyl-2-propanol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Phenyl-2-propanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1-phenyl-2-propanol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Chemical and Physical Properties
1-Phenyl-2-propanol, also known as benzyl methyl carbinol, is a secondary alcohol that presents as a clear, colorless liquid.[1] It is recognized for its sweet, floral-green odor with a honey-like undertone.[2] The fundamental chemical and physical properties of 1-phenyl-2-propanol are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| IUPAC Name | 1-phenylpropan-2-ol | [1][4] |
| CAS Number | 14898-87-4 | [2][5] |
| Boiling Point | 219-221 °C | [2] |
| Density | 0.973 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.522 | [2] |
| Flash Point | 85 °C (closed cup) | |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and ether.[6] Soluble in chloroform and slightly soluble in ethyl acetate and methanol. | [] |
Chemical Structure and Stereochemistry
1-Phenyl-2-propanol is an aromatic alcohol consisting of a phenyl group attached to a propanol backbone, with a hydroxyl group on the second carbon of the propane chain.[6] This structure includes a chiral center at the second carbon atom, meaning it exists as two enantiomers: (R)-(-)-1-phenyl-2-propanol and (S)-(+)-1-phenyl-2-propanol.
The spatial arrangement of the substituents around this chiral center is a critical aspect of its chemistry, particularly in the synthesis of stereospecific pharmaceuticals. The structural identifiers are provided below:
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SMILES: CC(O)Cc1ccccc1
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InChI: 1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
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InChIKey: WYTRYIUQUDTGSX-UHFFFAOYSA-N
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1-phenyl-2-propanol are crucial for its application in research and development.
Chemical Synthesis: Reduction of Phenylacetone
A common method for the production of racemic 1-phenyl-2-propanol is the reduction of phenylacetone.[2]
Methodology:
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In a suitable reaction vessel, dissolve phenylacetone in a boiling alcohol, such as ethanol.
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Gradually add metallic sodium to the solution. The sodium acts as the reducing agent.
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Maintain the reaction under reflux until all the sodium has reacted.
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After the reaction is complete, cool the mixture and carefully quench any remaining sodium with a suitable reagent.
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Perform an aqueous workup to separate the organic layer.
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The crude 1-phenyl-2-propanol can then be purified by distillation under reduced pressure.
Biological Synthesis
(S)-1-phenyl-2-propanol can be synthesized with high enantiomeric excess through the bioreduction of phenylacetone using microorganisms.[5]
Methodology using Rhodococcus erythropolis:
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Cultivate Rhodococcus erythropolis in a suitable growth medium until a desired cell density is reached.[5]
-
Introduce phenylacetone to the cell culture.[5]
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The enzymatic machinery of the microorganism reduces the ketone to the corresponding alcohol.
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Monitor the conversion and enantiomeric excess of the product using gas chromatography.[5]
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Extract the (S)-1-phenyl-2-propanol from the culture medium using an appropriate organic solvent.
-
Purify the product using chromatographic techniques.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of 1-phenyl-2-propanol.
Methodology:
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Sample Preparation: Dissolve a known amount of the sample containing 1-phenyl-2-propanol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
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GC Separation:
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Column: Use a nonpolar capillary column (e.g., HP-5MS or equivalent).
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Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
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Oven Program: Implement a temperature gradient to ensure good separation of the analyte from other components. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Detection:
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Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Scan Range: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range that includes the molecular ion and expected fragment ions of 1-phenyl-2-propanol (e.g., 40-300 amu).
-
-
Data Analysis: Identify 1-phenyl-2-propanol by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragment ions.
Biological Role and Signaling Pathways
1-Phenyl-2-propanol is a natural product found in some plants, such as those from the Elaeagnaceae family.[3] In the context of drug development, it is primarily utilized as a versatile chiral building block for the synthesis of various pharmaceuticals.[5]
Currently, there is no direct evidence in the scientific literature to suggest that 1-phenyl-2-propanol is directly involved in specific biological signaling pathways. Its significance in pharmacology is predominantly as a precursor to active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of amphetamine and its derivatives.[5] The pharmacological activity of these end products, not 1-phenyl-2-propanol itself, is what interacts with specific signaling pathways (e.g., dopaminergic and serotonergic pathways).
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates a generalized workflow for the chemical synthesis of 1-phenyl-2-propanol via the reduction of phenylacetone.
Caption: Workflow for the chemical synthesis of 1-phenyl-2-propanol.
GC-MS Analysis Logical Flow
This diagram outlines the logical steps involved in the analysis of 1-phenyl-2-propanol using Gas Chromatography-Mass Spectrometry.
Caption: Logical workflow for the GC-MS analysis of 1-phenyl-2-propanol.
References
- 1. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 6. sarchemlabs.com [sarchemlabs.com]
